2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-(2-fluorophenyl)-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-6-14-11(12)15-10(7)8-4-2-3-5-9(8)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXSHPRCVCWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine typically involves the use of pyrimidine derivatives and appropriate halogenating agents. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using chlorinating and fluorinating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, molecular weights, and reported biological activities of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine and related compounds:
Impact of Substituent Position and Identity
- Halogen Effects: The 2-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic attacks in biological systems. In contrast, 4-Chloro-5-fluoro-2-methoxypyrimidine (MW 162.55) lacks an aromatic phenyl group, reducing steric hindrance but limiting π-π stacking interactions .
- Aromatic Group Variations: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and metabolic stability. Replacing it with a 3-fluorophenoxy group (as in 2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine) introduces an oxygen linker, altering conformation and hydrogen-bonding capacity . N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (MW 483.56) demonstrates that additional aromatic amines at C5 enhance antibacterial activity, likely through membrane disruption .
Methyl vs. Methoxy Groups :
Crystallographic and Conformational Insights
- Dihedral Angles and Stability: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (12.0–86.1°) influence molecular planarity and packing efficiency. Intramolecular N–H⋯N hydrogen bonds stabilize the conformation . The absence of hydrogen bonding in 4-Chloro-5-fluoro-2-methoxypyrimidine results in weaker crystal cohesion, as seen in its lower melting point compared to analogs with amine groups .
Biological Activity
2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and various research findings that highlight its pharmacological potential.
- Molecular Formula : C11H9ClF N3
- Molecular Weight : 225.66 g/mol
- CAS Number : 1537572-82-9
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrimidine Ring : The initial step includes the condensation of appropriate aldehydes and urea derivatives.
- Chlorination : Chlorination can be performed using reagents like thionyl chloride to introduce the chlorine atom at position 2.
- Fluorination : The introduction of the fluorophenyl group can be achieved via nucleophilic aromatic substitution.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances anti-inflammatory activity by stabilizing the compound's interaction with COX enzymes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cell lines. In vitro studies reported promising results:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (lung cancer) | 5.9 ± 1.7 | |
| SW-480 (colorectal cancer) | 2.3 ± 0.91 | |
| MCF-7 (breast cancer) | 5.65 ± 2.33 |
These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Cell Cycle Regulation : The compound affects cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby inhibiting tumor growth.
Case Studies
-
In Vivo Studies on Anti-inflammatory Effects :
- A carrageenan-induced paw edema model demonstrated significant reduction in inflammation when treated with derivatives similar to this compound, showcasing its potential therapeutic application in inflammatory diseases.
-
Antitumor Efficacy in Animal Models :
- In studies involving xenograft models, compounds related to this pyrimidine derivative exhibited notable tumor suppression rates compared to control groups, indicating their potential as anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
